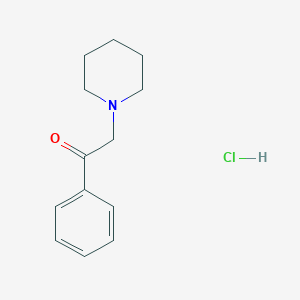
2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one, also known as FNO, is a chemical compound with potential applications in scientific research. FNO is a derivative of oxazole, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. FNO has been synthesized using various methods, including the reaction of 2-fluorobenzaldehyde and 1-naphthylamine with 2-cyanomethyl oxazole. FNO has been studied for its potential as a fluorescent probe for detecting amyloid fibrils, as well as its potential as a photosensitizer for photodynamic therapy.
作用机制
The mechanism of action of 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one as a fluorescent probe for detecting amyloid fibrils involves the selective binding of 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one to amyloid fibrils. The binding of 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one to amyloid fibrils results in the emission of fluorescence, which can be detected using various imaging techniques. The mechanism of action of 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one as a photosensitizer for photodynamic therapy involves the absorption of light by 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one, resulting in the production of reactive oxygen species that can kill cancer cells.
Biochemical and Physiological Effects
2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been shown to selectively bind to amyloid fibrils, resulting in the emission of fluorescence. 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has also been shown to have potential as a photosensitizer for photodynamic therapy, resulting in the production of reactive oxygen species that can kill cancer cells. However, the biochemical and physiological effects of 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one on living organisms are not well understood and require further study.
实验室实验的优点和局限性
The advantages of using 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one in lab experiments include its potential as a fluorescent probe for detecting amyloid fibrils and its potential as a photosensitizer for photodynamic therapy. However, the limitations of using 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one in lab experiments include the need for further study of its biochemical and physiological effects on living organisms.
未来方向
There are several future directions for the study of 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one, including:
1. Further study of the biochemical and physiological effects of 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one on living organisms.
2. Optimization of the synthesis method for 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one to improve yield and purity.
3. Development of new applications for 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one in scientific research, including its potential as a fluorescent probe for detecting other protein aggregates.
4. Further study of the potential of 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one as a photosensitizer for photodynamic therapy, including its efficacy and safety in vivo.
5. Development of new derivatives of 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one with improved properties for scientific research applications.
Overall, 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has potential as a useful tool in scientific research, but further study is needed to fully understand its properties and potential applications.
合成方法
2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one can be synthesized using various methods, including the reaction of 2-fluorobenzaldehyde and 1-naphthylamine with 2-cyanomethyl oxazole. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one. Other methods for synthesizing 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one include the reaction of 2-fluorobenzaldehyde and 1-naphthylamine with ethyl cyanoacetate, as well as the reaction of 2-fluorobenzaldehyde and 1-naphthylamine with malononitrile.
科学研究应用
2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research, including its use as a fluorescent probe for detecting amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's disease. 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been shown to selectively bind to amyloid fibrils and emit fluorescence, making it a useful tool for studying these protein aggregates. 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has also been studied for its potential as a photosensitizer for photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent, resulting in the production of reactive oxygen species that can kill cancer cells.
属性
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO2/c21-17-11-4-3-10-16(17)19-22-18(20(23)24-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALZSNWEUNIGS-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)OC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(2-fluorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4989892.png)

![(3aS*,6aR*)-3-cyclopentyl-5-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4989922.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B4989936.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989942.png)

![1-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B4989967.png)

![5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989983.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989986.png)
![[2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenoxy]acetic acid ammoniate](/img/structure/B4989988.png)
![2-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)benzamide](/img/structure/B4989990.png)
![1-allyl-5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4989991.png)